molecular formula C8H12Cl2N4O2 B13562950 2-(3-Aminoazetidin-1-yl)pyrimidine-5-carboxylicaciddihydrochloride

2-(3-Aminoazetidin-1-yl)pyrimidine-5-carboxylicaciddihydrochloride

Katalognummer: B13562950
Molekulargewicht: 267.11 g/mol
InChI-Schlüssel: KCVMGBSFLVOLBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Aminoazetidin-1-yl)pyrimidine-5-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C8H12Cl2N4O2 and a molecular weight of 267.11 g/mol . This compound is known for its unique structure, which includes an azetidine ring fused to a pyrimidine ring, making it a valuable molecule in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminoazetidin-1-yl)pyrimidine-5-carboxylic acid dihydrochloride typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring is formed through a cyclization reaction involving appropriate precursors.

    Pyrimidine Ring Formation: The pyrimidine ring is synthesized using standard pyrimidine synthesis methods, which often involve the condensation of appropriate amines and carbonyl compounds.

    Coupling of Azetidine and Pyrimidine Rings: The azetidine and pyrimidine rings are coupled through a series of reactions, including nucleophilic substitution and cyclization.

    Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and optimization of purification processes to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Aminoazetidin-1-yl)pyrimidine-5-carboxylic acid dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can produce various alkylated or acylated derivatives .

Wissenschaftliche Forschungsanwendungen

2-(3-Aminoazetidin-1-yl)pyrimidine-5-carboxylic acid dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(3-Aminoazetidin-1-yl)pyrimidine-5-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(3-Aminoazetidin-1-yl)pyrimidine-5-carboxylic acid dihydrochloride is unique due to its dihydrochloride salt form, which enhances its solubility and stability. This makes it particularly valuable for various applications in research and industry .

Eigenschaften

Molekularformel

C8H12Cl2N4O2

Molekulargewicht

267.11 g/mol

IUPAC-Name

2-(3-aminoazetidin-1-yl)pyrimidine-5-carboxylic acid;dihydrochloride

InChI

InChI=1S/C8H10N4O2.2ClH/c9-6-3-12(4-6)8-10-1-5(2-11-8)7(13)14;;/h1-2,6H,3-4,9H2,(H,13,14);2*1H

InChI-Schlüssel

KCVMGBSFLVOLBP-UHFFFAOYSA-N

Kanonische SMILES

C1C(CN1C2=NC=C(C=N2)C(=O)O)N.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.